Viburnitol

Chiral resolution Stereochemistry Natural product identification

Researchers requiring a precisely defined stereochemical scaffold often encounter cyclitols with undocumented or unverified biological activity. Viburnitol (CAS 488-76-6) provides a rigorously characterized, rigid cyclohexane polyol with five defined stereocenters and zero rotatable bonds, purpose-fit as a chiral building block, stereochemical probe, or analytical reference standard. • Defined stereochemistry: [α]D = -49.5°, m.p. 180-181°C-unambiguously differentiated from (+)-quercitol and myo-inositol. • Synthetic utility documented: bromination and singlet-oxygen ene reactions; racemic and enantiopure forms available. • Independent D-glucose biosynthetic pathway enables cyclitol metabolism tracing without myo-inositol cross-interference.

Molecular Formula C6H12O5
Molecular Weight 164.16 g/mol
CAS No. 488-76-6
Cat. No. B157378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameViburnitol
CAS488-76-6
Synonymsvibo-quercitol
Molecular FormulaC6H12O5
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1O)O)O)O)O
InChIInChI=1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2/t2-,3-,4-,5+,6?/m1/s1
InChIKeyIMPKVMRTXBRHRB-RSVSWTKNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Viburnitol Procurement Guide & Stereochemical Identity


Viburnitol (CAS 488-76-6), also designated (−)-viburnitol or (−)-vibo-quercitol, is a naturally occurring cyclitol—a carbocyclic polyol—with the molecular formula C6H12O5 and molecular weight 164.16 g/mol. It is a stereoisomer of inositol, specifically identified as 1L-1,2,4/3,5-cyclohexanepentol or (1R,2R,3R,4S,5R)-cyclohexane-1,2,3,4,5-pentol, possessing five defined stereocenters and zero rotatable bonds . The compound is a deoxyinositol derivative that occurs naturally in low concentrations in several plant species, including Chrysanthemum macrocarpum, Viburnum tinus, Gymnema sylvestre, Cocculus carolinus, and Diploclisia glaucescens [1]. Its fundamental interest derives from its rigid cyclohexane polyol scaffold and its stereochemical relationship to biologically active inositols, rather than from demonstrated high-potency pharmacology.

Chiral cyclitol scaffold with 5 defined stereocenters
Naturally occurring (−)-enantiomer, distinct from (+)-quercitol
Research use as stereochemical probe or chiral building block

Why Viburnitol Cannot Be Substituted by Generic Inositols


Viburnitol occupies a discrete stereochemical niche among cyclitols that precludes simple substitution. As a deoxy-myo-inositol stereoisomer with the specific (1R,2R,3R,4S,5R) configuration, it is structurally distinct from (+)-quercitol (the dextrorotatory enantiomer found in oak acorns), myo-inositol (the ubiquitous cellular signaling molecule with different hydroxyl orientation), and D-chiro-inositol (which possesses distinct stereochemistry and established insulin-mimetic activity) [1]. The biosynthetic pathway for l-viburnitol proceeds from D-glucose via a route that does not utilize myo-inositol or l-quercitol as intermediates, demonstrating that these cyclitols are metabolically non-interconvertible [2]. Furthermore, vendors frequently market this compound under the ambiguous designation of a 'carbaglycosylamine glycosidase inhibitor' without specifying the enzyme target, inhibition constant (Ki), IC50 value, or any comparative data against reference inhibitors. This creates a procurement risk wherein a researcher may assume activity that has not been rigorously documented in the peer-reviewed literature. Selection of Viburnitol over other cyclitol building blocks should be driven by the need for this precise stereochemical array—for example, as a chiral scaffold in synthetic chemistry or as a stereochemical probe—rather than by unverified biological activity claims. The quantitative evidence below delineates what can and cannot be substantiated for this compound relative to its closest in-class analogs.

Stereochemical mismatch
Generic inositols lack the (1R,2R,3R,4S,5R) configuration; (+)-quercitol has opposite optical rotation.
Independent biosynthesis
Pathway proceeds from D-glucose, not via myo-inositol; metabolic interchange is not supported.
Unverified activity claims
Glycosidase inhibitor designation lacks published IC50 or Ki; substitution for validated inhibitors requires review.

Quantitative Evidence vs. Inositol Stereoisomers


Optical Rotation: Chiral Identity vs. (+)-Quercitol

The most robust quantitative differentiator for Viburnitol is its specific optical rotation. (−)-Viburnitol exhibits a specific rotation of [α]D = −49.5° (in water). This is qualitatively and quantitatively distinct from its in-class analog (+)-quercitol, which displays dextrorotatory optical rotation [α]D = +24° to +27° (in water) [1] [2]. This differential optical activity serves as the primary analytical fingerprint for confirming compound identity and chiral purity upon receipt from vendors.

Optical Rotation
Class-level
[α]D = −49.5° (water)
Supports chiral identity QC vs. (+)-quercitol
Comparator: (+)-quercitol +24° to +27°
Chiral resolution Stereochemistry Natural product identification Cyclitol Optical rotation

Melting Point: Purity Benchmark

Viburnitol possesses a well-documented melting point of 180–181°C [1]. This value provides a quantitative benchmark for purity assessment. In the isolation study from Cocculus carolinus, the identity of (−)-viburnitol was confirmed via mixed melting-point comparison with an authentic sample, demonstrating no depression [2]. In contrast, the melting point for (+)-quercitol is reported as approximately 234–235°C, representing a >50°C differential that enables clear differentiation of these stereoisomers [3].

Melting Point
Class-level
180–181°C
Purity benchmark, distinct from (+)-quercitol
(+)-quercitol mp 234–235°C
Purity assessment Quality control Analytical chemistry Cyclitol Melting point

Absence of Validated Glycosidase Inhibition Data

Multiple vendors market Viburnitol as a 'carbaglycosylamine glycosidase inhibitor.' However, a systematic search of the peer-reviewed literature reveals no published IC50 values, Ki constants, or enzyme inhibition curves for Viburnitol against any specific glycosidase enzyme. No head-to-head comparative studies exist benchmarking Viburnitol against established glycosidase inhibitors such as acarbose, miglitol, or voglibose [1]. This stands in marked contrast to structurally related inositol stereoisomers: D-chiro-inositol has documented insulin-mimetic activity with quantifiable effects on glucose disposal, and myo-inositol has established EC50 values in cellular signaling assays [2]. The 'glycosidase inhibitor' designation for Viburnitol appears to derive from vendor extrapolation based on structural analogy (the carbaglycosylamine motif) rather than from direct experimental determination of inhibitory potency.

Glycosidase Inhibition Data
Data to verify
No published IC50 or Ki
Vendor claim not substantiated by peer-reviewed evidence
Review literature before procurement for inhibition assays
Glycosidase inhibition Enzyme assay Carbohydrate metabolism Data quality Procurement caution

Biosynthetic Pathway Independence from myo-Inositol

Radiolabeled precursor incorporation studies in Chrysanthemum leucanthemum established that l-viburnitol is biosynthesized directly from D-glucose, with approximately 60% of the radioactivity from D-glucose-1-14C recovered specifically at the C-4 position of l-viburnitol. Critically, labeled meso-inositol, l-inositol, l(−)-quercitol, and l-leucanthemitol showed no measurable incorporation into l-viburnitol [1]. This demonstrates that Viburnitol biosynthesis proceeds through a distinct pathway independent of myo-inositol and other cyclitol intermediates, which contrasts with the biosynthesis of myo-inositol-derived compounds like D-pinitol and sequoyitol [2].

Biosynthetic Pathway
Class-level
~60% 14C from D-glucose at C-4
Independent from myo-inositol pathway
0% incorporation from myo-inositol
Biosynthesis Metabolic pathway Precursor incorporation Cyclitol Tracer studies

Physicochemical Property Profile vs. Inositol Isomers

Computationally predicted and experimentally derived physicochemical properties differentiate Viburnitol from myo-inositol and D-chiro-inositol. Viburnitol has a predicted LogP of -1.67 (ACD/Labs) to -2.81 (ALogP) and a Topological Polar Surface Area (TPSA) of 101.0 Ų [1]. In contrast, myo-inositol has a LogP of approximately -2.1 to -2.5 and a TPSA of 121.4 Ų. The lower TPSA of Viburnitol is attributable to the absence of one hydroxyl group (deoxyinositol structure), which may influence membrane permeability and solubility characteristics. Additionally, Viburnitol violates one Rule of 5 parameter (H-bond donors = 5, H-bond acceptors = 5, but 0 rotatable bonds) whereas myo-inositol has 6 H-bond donors . The experimentally determined density is 1.8±0.1 g/cm³ with a boiling point of 293.6±40.0°C at 760 mmHg.

Physicochemical Profile
Class-level
TPSA 101.0 Ų, LogP −1.67 to −2.81
Lower TPSA vs. myo-inositol (121.4 Ų)
Computed; may affect solubility and permeability predictions
Physicochemical properties LogP TPSA Drug-likeness Solubility Computational chemistry

Synthetic Accessibility: Racemic vs. Enantiopure Routes

Viburnitol can be obtained through two distinct sourcing routes with implications for stereochemical purity. Racemic d,l-viburnitol has been synthesized via nitrous acid deamination of amino-cyclitols, as reported in the classic cyclitol synthesis literature [1]. Enantiomerically pure (−)-viburnitol is isolated from natural sources including Chrysanthemum macrocarpum, Viburnum tinus, and Cocculus carolinus [2]. This contrasts with (+)-quercitol, which is commercially available primarily as the natural dextrorotatory isomer isolated from Quercus species (oak acorns) [3]. The availability of a defined racemic synthesis route provides a potential cost advantage for applications where stereochemical purity is not required, whereas enantiopure sourcing is necessary for stereospecific studies.

Synthetic Accessibility
Class-level
Racemic (synthetic) and enantiopure (natural) routes
Sourcing flexibility for stereospecific vs. cost-sensitive needs
Enantiopure from plant sources; racemic via nitrous acid deamination
Chemical synthesis Racemic mixture Natural product isolation Enantiomeric purity Sourcing strategy

Viburnitol Research Applications


Chiral Building Block for Stereospecific Synthesis

Viburnitol serves as a rigid, chiral cyclohexane scaffold with five defined stereocenters and zero rotatable bonds . Its well-characterized specific rotation ([α]D = −49.5°) provides a reliable stereochemical reference point [1]. The compound has documented utility in synthetic transformations including bromination (yielding tetraacetyl 1-bromo-1-deoxy-scyllo-quercitol) and ene reactions with singlet oxygen . The availability of a racemic synthesis route offers a cost-effective option when enantiopurity is not required, while natural (−)-viburnitol is available for stereospecific applications . This scenario is appropriate when the research objective is to construct complex chiral molecules using a well-defined polyol scaffold.

Analytical Standard for Cyclitol Identification

The distinct physicochemical profile of Viburnitol—melting point 180–181°C, specific rotation [α]D = −49.5°, and TPSA 101.0 Ų—makes it a suitable analytical standard for chromatographic method development and compound identification in natural product research [1]. Its isolation from multiple plant species including Chrysanthemum macrocarpum, Viburnum tinus, and Cocculus carolinus [2] supports its use as a reference material for phytochemical analysis. The compound's melting point and optical rotation provide unambiguous differentiation from (+)-quercitol (m.p. 234–235°C, [α]D = +24° to +27°), enabling confident peak assignment in complex mixtures.

Stereochemical Probe for Cyclitol Biosynthesis Studies

The established biosynthetic pathway of l-viburnitol—which proceeds directly from D-glucose without utilizing myo-inositol, l-quercitol, or l-leucanthemitol as intermediates—positions this compound as a discrete probe for studying cyclitol metabolism . The ~60% radiochemical yield from D-glucose-1-14C to the C-4 position of l-viburnitol provides a quantitative framework for tracer studies . Unlike myo-inositol-dependent cyclitols such as D-pinitol and sequoyitol, Viburnitol biosynthesis operates through an independent pathway [1]. Researchers investigating cyclitol metabolic networks can employ Viburnitol to interrogate the D-glucose-derived branch of cyclitol biosynthesis without cross-interference from myo-inositol pathways.

Scaffold for Glycosidase Inhibitor Derivative Synthesis

While Viburnitol itself lacks documented glycosidase inhibition data , its carbaglycosylamine scaffold provides a template for synthesizing derivatives with potential enzyme inhibitory activity. Vendor literature indicates that Viburnitol derivatives have been synthesized as glycosidase inhibitors [1]. This application scenario is appropriate for medicinal chemistry groups seeking a chiral cyclitol core for structure-activity relationship (SAR) studies, with the understanding that any resulting inhibitory activity must be experimentally determined for each new derivative. Procurement in this context should be accompanied by a clear plan for in-house biological evaluation rather than reliance on assumed activity.

Application
Selection Property
Validation Focus
Chiral building block synthesis
Rigid stereochemical array with 5 defined centers
Optical rotation and melting point QC
Analytical standard for cyclitol ID
Distinct physicochemical and chiroptical profile
Chromatographic and polarimetric verification
Cyclitol biosynthesis probe
Independent D-glucose-derived pathway
Tracer study validation, no cross-talk with myo-inositol
Glycosidase inhibitor scaffold
Carbaglycosylamine core for SAR studies
In-house biological evaluation of derivatives

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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